molecular formula C9H12N2O2 B11911098 Cyclopentyl 2-cyanoaziridine-1-carboxylate

Cyclopentyl 2-cyanoaziridine-1-carboxylate

Cat. No.: B11911098
M. Wt: 180.20 g/mol
InChI Key: FRUZCHXSRCWUPH-UHFFFAOYSA-N
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Description

Cyclopentyl 2-cyanoaziridine-1-carboxylate is a compound of significant interest in organic chemistry due to its unique structure and reactivity. This compound features a cyclopentyl group attached to a 2-cyanoaziridine ring, which is further connected to a carboxylate group. The presence of the aziridine ring, a three-membered nitrogen-containing ring, imparts high strain energy, making it highly reactive and useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 2-cyanoaziridine-1-carboxylate typically involves the reaction of cyclopentylamine with ethyl 2-cyano-2-(chloromethyl)acetate under basic conditions. The reaction proceeds through the formation of an intermediate aziridine ring, which is then stabilized by the cyano and carboxylate groups. The reaction conditions often require a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-cyanoaziridine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, tetrahydrofuran

Major Products Formed

    Aziridine Ring-Opened Products: Substituted amines, alcohols, and thiols

    Oxidation Products: Oxazolidinones

    Reduction Products: Amines

Mechanism of Action

The mechanism of action of cyclopentyl 2-cyanoaziridine-1-carboxylate involves the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. The compound can alkylate nucleophilic sites on DNA and proteins, leading to the formation of covalent bonds and subsequent biological effects. This reactivity is particularly useful in the development of anticancer agents that target rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl 2-cyanoaziridine-1-carboxylate is unique due to its combination of a cyclopentyl group and a cyanoaziridine ring, which imparts distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

cyclopentyl 2-cyanoaziridine-1-carboxylate

InChI

InChI=1S/C9H12N2O2/c10-5-7-6-11(7)9(12)13-8-3-1-2-4-8/h7-8H,1-4,6H2

InChI Key

FRUZCHXSRCWUPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC(=O)N2CC2C#N

Origin of Product

United States

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